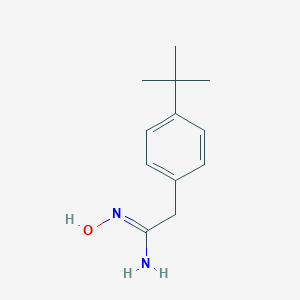

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate

Übersicht

Beschreibung

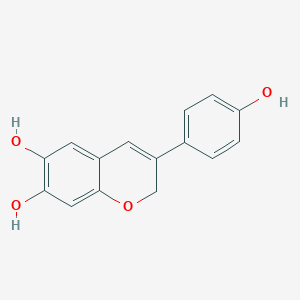

“Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” is a chemical compound with the molecular formula C11H14O4 . It is also known by other names such as Benzenepropanoic acid, 4-hydroxy-3-methoxy-, methyl ester; Hydrocinnamic acid, 4-hydroxy-3-methoxy-, methyl ester; Methyl 3-[4-hydroxy-3-(methyloxy)phenyl]propanoate; Methyl dihydroferulate; Methyl hydroferulate .

Molecular Structure Analysis

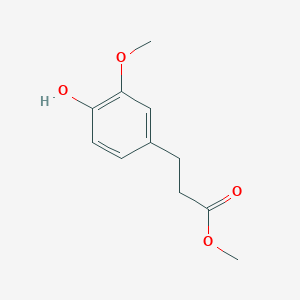

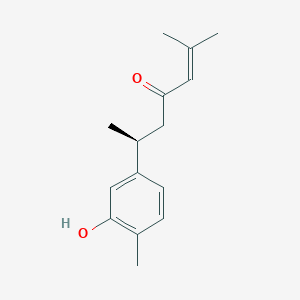

The molecular structure of “Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” consists of a benzene ring substituted with a hydroxy group and a methoxy group, and a propanoate group attached to the benzene ring via a methylene bridge .Physical And Chemical Properties Analysis

“Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate” has a molecular weight of 210.2265 . It has a density of 1.2±0.1 g/cm3, a boiling point of 324.2±27.0 °C at 760 mmHg, and a flash point of 122.6±17.2 °C . It has 4 hydrogen bond acceptors, 1 hydrogen bond donor, and 5 freely rotating bonds .Wissenschaftliche Forschungsanwendungen

Synthetic Intermediate

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate can serve as a synthetic intermediate in the production of other complex molecules . Its functional groups make it a versatile compound that can undergo various chemical reactions.

Production of Antidiabetic Agents

This compound can be used in the synthesis of G protein-coupled receptor 40 agonists , which have potential as antidiabetic agents . These agonists can stimulate insulin secretion in a glucose-dependent manner, offering a novel approach to the treatment of type 2 diabetes.

Enzymatic Coupling of Saccharides to Protein

It can be used in the enzymatic coupling of saccharides to protein . This process is important in the field of bioconjugate chemistry, which involves the chemical modification of biomolecules such as proteins and carbohydrates.

Research and Development

Given its unique structure, Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate can be used in research and development to study its properties and potential applications .

Material Science

In the field of material science , this compound could potentially be used in the development of new materials with unique properties .

Chromatography

This compound can be used in chromatography studies. Given its unique structure, it can serve as a standard or test compound in chromatographic analysis .

Safety and Hazards

The compound has been classified with hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-10-7-8(3-5-9(10)12)4-6-11(13)15-2/h3,5,7,12H,4,6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PDTCYIZPTRRYOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)CCC(=O)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40335186 | |

| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate | |

CAS RN |

56024-44-3 | |

| Record name | Methyl 3-(4-Hydroxy-3-methoxyphenyl)propionate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40335186 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What other phenolic compounds were found alongside Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate in Chenopodium album?

A1: The study identified a variety of phenolic compounds in Chenopodium album along with Methyl 3-(4-hydroxy-3-methoxyphenyl)propanoate. These include cinnamic acid, 4-hydroxy-cinnamic acid, ferulic acid, methyl ferulate, sinapic acid, 4-(1-hydroxyethyl)-2-methoxyphenol, vanillyl alcohol, 4-(hydroxymethyl)-2-methoxyphenol, 4-hydroxy-3-methoxybenzoic acid, and 4-vinylphenol. [] You can find more details about these compounds and their isolation in the original research article: .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[6-(Chloromethyl)pyridin-2-yl]ethanone](/img/structure/B136720.png)

![Ethanone, 1-tricyclo[3.2.1.03,6]oct-3-yl-(9CI)](/img/structure/B136731.png)